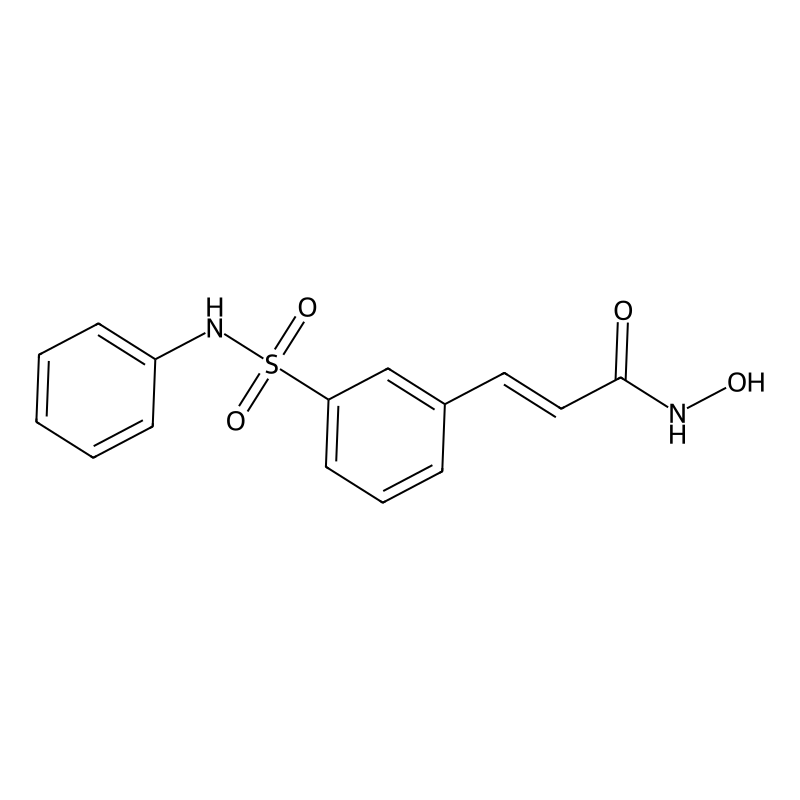

Belinostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Belinostat mechanism of action HDAC inhibition

Core Mechanism of Action

Belinostat's primary mechanism involves the inhibition of histone deacetylases (HDACs), specifically the zinc-dependent HDAC classes I, II, and IV [1] [2].

- Epigenetic Regulation and Gene Transcription: HDACs remove acetyl groups from lysine residues on histone proteins, leading to condensed chromatin and gene silencing. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin structure. This reactivates the transcription of genes critical for tumor suppression, such as p21, a cyclin-dependent kinase inhibitor that induces cell cycle arrest [3] [2].

- Induction of Apoptosis: this compound promotes programmed cell death through both intrinsic and extrinsic pathways.

- The intrinsic pathway is triggered by an imbalance in mitochondrial proteins, including upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2. This leads to cytochrome c release and caspase activation [2].

- The extrinsic pathway is activated through death receptors like Fas and TRAIL on the cell surface, initiating the caspase cascade via caspase-8 [2].

- Non-Histone Protein Effects and Other Mechanisms: HDACs also deacetylate numerous non-histone proteins. This compound's inhibition leads to:

The diagram below summarizes the primary sequence of events following this compound's HDAC inhibition.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its clinical application and managing drug interactions.

| Parameter | Details |

|---|---|

| Metabolism | Primarily metabolized by hepatic UGT1A1 via glucuronidation. Also metabolized by CYP2A6, CYP2C9, and CYP3A4 to form this compound amide and this compound acid [3]. |

| Route of Elimination | Renal excretion is the principal route (84.8% of dose), predominantly as metabolites. Fecal excretion accounts for 9.7% of the dose. Less than 2% of the parent drug is recovered unchanged [4] [3]. |

| Protein Binding | High, ranging from 92.9% to 95.8% [3]. |

| Elimination Half-Life | Approximately 1.1 hours, displaying a three-compartment model [3]. |

| Clearance | 1240 mL/min [3]. |

| Volume of Distribution | 409 ± 76.7 L, suggesting extensive tissue distribution [3]. |

A key drug interaction exists with UGT1A1 inhibitors. Concomitant use can increase this compound exposure and the risk of adverse reactions; dose modification is recommended if co-administration is unavoidable [3] [5].

Experimental Protocols for Key Assays

For researchers, here are methodologies from key studies investigating this compound's activity and effects.

Human Mass Balance Study Protocol [4]

This protocol is used to determine the absorption, metabolism, and excretion of this compound.

- Radiolabeled Dosing: Patients receive a single 30-minute intravenous infusion of 14C-labeled this compound (1500 mg).

- Sample Collection: Venous blood samples, and pooled urine and fecal samples are collected pre-infusion and for up to 7 days post-infusion.

- Bioanalysis:

- Total Radioactivity: Measured in all samples using liquid scintillation counting to track the total drug-related material.

- Metabolite Profiling: Plasma, urine, and fecal samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.

- Data Analysis: Calculate pharmacokinetic parameters and determine the mass balance (percentage of recovered radioactivity in excreta).

Protocol for Pharmacodynamic Analysis in PBMCs [6]

This flow cytometry-based protocol assesses the pharmacodynamic effects of this compound on protein acetylation in peripheral blood mononuclear cells (PBMCs).

- Sample Collection: Whole blood samples are collected from patients at specific time points: pre-dose (baseline), 1 hour after this compound infusion on day 3, and pre-dose on day 1 of the next cycle.

- PBMC Isolation: Mononuclear cells are isolated from blood using Ficoll density gradient centrifugation and viably frozen.

- Flow Cytometry Staining & Analysis:

- Cells are stained for surface lineage markers (e.g., CD3, CD19, CD14).

- Cells are then fixed, permeabilized, and stained intracellularly with fluorescent antibodies against acetylated lysine or acetylated tubulin.

- Analysis is performed on a flow cytometer (e.g., BD LSR II) to measure the level of protein acetylation in specific cell populations.

Research and Clinical Synergy

This compound demonstrates potential for synergistic combinations with other anticancer agents.

- DNA-Damaging Agents: this compound can downregulate the expression of DNA repair proteins, thereby sensitizing cancer cells and enhancing the cytotoxic effects of DNA-damaging chemotherapies [2].

- Antiviral Therapy (Zidovudine) in ATLL: A phase 2 trial is evaluating this compound combined with zidovudine for Adult T-cell Leukemia-Lymphoma (ATLL). The hypothesis is that this compound will reactivate the latent HTLV-1 virus in tumor cells, and zidovudine will inhibit viral replication, potentially elicing a stronger immune response against the infected cells [7].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Pharmacokinetics, Metabolism, and Excretion of (14)C- ... [pubmed.ncbi.nlm.nih.gov]

- 5. Although the exact MOA of HDAC inhibitors is still being ... [beleodaq.com]

- 6. Phase II Study of this compound in Patients With Recurrent or ... [pmc.ncbi.nlm.nih.gov]

- 7. A Phase II Trial of this compound As Consolidation Therapy with ... [sciencedirect.com]

Mechanism of Action and Technical Data

Belinostat is a hydroxamate-based pan-HDAC inhibitor that targets class I, II, and IV HDAC enzymes. It works by inhibiting the removal of acetyl groups from histone and non-histone proteins, leading to chromatin relaxation and gene expression changes [1] [2]. This results in cell cycle arrest, apoptosis, and inhibition of tumor cell proliferation [1] [2].

The core signaling pathway of this compound's action is summarized in the diagram below.

Quantitative data from preclinical studies demonstrates its potency and functional effects.

| Cell Line / Model | Assay Type | Key Findings | Experimental Details |

|---|---|---|---|

| PDAC Cells (T3M4, AsPC-1, Panc-1) [1] | MTT Assay | Dose-dependent growth inhibition (IC₅₀ in nM range) | Cells treated with 25-1000 nM this compound for 48h [1]. |

| PDAC Cells (Panc-1) [1] | Immunoblot | Increased p21 and acetylated histone H4 expression | Treated with 300 nM this compound for 24h; protein detected via western blot [1]. |

| PDAC Cells [1] | Flow Cytometry (Annexin V/PI) | Induction of apoptosis; enhanced effect with gemcitabine | Cells treated with this compound (100-1000 nM) +/- 0.01 mM gemcitabine for 24h [1]. |

| T3M4 Xenograft Mouse Model [1] | In Vivo Efficacy | Significant reduction in tumor volume | Mice treated with this compound (0.1 mg/g, 5x weekly) and/or gemcitabine (0.15 mg/g, 2x weekly) [1]. |

| Colon Cancer Cells (CACO-2, SW480, SW620) [3] | MTT Assay | Cubisbel (prodrug) showed longer half-life and significant growth inhibition | Cells treated with this compound or Cubisbel for 72h; IC₅₀ calculated [3]. |

Key Experimental Protocols

For researchers, the methodologies from cited studies provide robust experimental templates.

- Cell Viability (MTT) Assay [1] [3]: Seed cells in 96-well plates. After adherence, treat with this compound for 48-72 hours. Add MTT reagent and incubate. Solubilize formazan crystals and measure absorbance at 570 nm.

- Analysis of Apoptosis by Flow Cytometry [1]: Treat cells for 24 hours. Harvest, wash, and stain with Annexin V-FITC and propidium iodide (PI). Analyze using flow cytometry to distinguish viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

- Immunoblot Analysis [1]: Lyse cells after treatment. Separate proteins by SDS-PAGE, transfer to membrane, and incubate with primary antibodies (e.g., anti-acetylated histone H4, anti-p21). Detect using enhanced chemiluminescence after incubation with HRP-conjugated secondary antibodies.

- In Vivo Tumorigenicity Study [1]: Inject tumor cells subcutaneously into immunodeficient mice. After tumors establish, randomize into groups. Administer this compound intraperitoneally. Monitor tumor volume and assess proliferation markers (e.g., Ki-67) via immunohistochemistry.

Safety and Toxicity Profile

This compound's clinical use requires careful safety monitoring [4] [2].

- Hematologic Toxicity: Common side effects include thrombocytopenia, neutropenia, and anemia [4] [2].

- Hepatotoxicity: this compound carries a boxed warning for hepatotoxicity. Fatal liver failure has been reported [4] [2]. Regular liver function test monitoring is mandatory.

- Other Toxicities: May include nausea, fatigue, pyrexia, vomiting, tumor lysis syndrome, and QT interval prolongation [5] [2].

Current Research and Future Directions

Research continues to overcome this compound's rapid metabolism by UGT1A1 and short half-life, which limit its efficacy in solid tumors [3]. The most promising strategy is prodrug development, such as copper-bis-belinostat (Cubisbel), which significantly enhances metabolic stability and maintains anti-cancer activity [3]. Future work will focus on combination therapies and novel formulations to expand its clinical utility [3].

References

- 1. Experimental in vivo and in vitro treatment with a new histone ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Beleodaq) - Medical Clinical Policy Bulletins [aetna.com]

- 3. Complexation of histone deacetylase inhibitor this compound to ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. Phase II study of this compound (PXD101), a histone ... [pmc.ncbi.nlm.nih.gov]

Molecular Mechanisms and Signaling Pathways

Belinostat's anti-tumor activity is mediated through multiple interconnected pathways, reactivating normal gene expression and triggering cell death in cancer cells.

This compound induces cell cycle arrest and apoptosis via key molecular pathways.

The core mechanism involves inhibition of HDAC enzymes, leading to increased acetylated histones. This reopens chromatin structure and reactivates silenced genes [1] [2]. Key downstream effects include:

- Cell Cycle Arrest: this compound upregulates cyclin-dependent kinase inhibitors like p21WAF1, inducing G1/S or G2/M phase arrest. It also affects cyclin A and E1 levels [3] [1].

- Apoptosis: Treatment increases pro-apoptotic signals, evidenced by cleaved caspase-3 and degradation of nuclear protein PARP-1 [4] [1].

Experimental and Clinical Efficacy Data

This compound demonstrates efficacy in various cancer models, from cell lines to clinical trials.

In Vitro Cell Viability and IC₅₀

The table below shows this compound's potency in reducing cell viability across cancer types.

| Cancer Type | Cell Line | Reported IC₅₀ | Key Findings |

|---|---|---|---|

| Bladder Cancer | 5637, T24, J82, RT4 | 1.0 - 10.0 µM | Linear dose-dependent growth inhibition; 5637 (from superficial tumor) most sensitive [3] |

| Testicular Germ Cell Tumors (TGCT) | NCCIT, 2102Ep, NT2 (including cisplatin-resistant clones) | Low nanomolar range | Effective in cisplatin-resistant cells; reduced proliferation, increased apoptosis [4] |

| Hepatocellular Carcinoma (HCC) | N/A | N/A | Tumor stabilization; high HR23B expression associated with disease stabilization (58% vs 14%, p=0.036) [5] |

In Vivo Efficacy

In a transgenic mouse model of superficial bladder cancer (UPII-Ha-ras), this compound treatment (100 mg/kg, IP, 5 days/week for 3 weeks) showed significant anti-tumor effects [3]:

- Reduced bladder weight compared to controls (p < 0.05)

- Eliminated hematuria (0/10 vs 6/10 in controls)

- Tumors showed increased p21WAF1 expression and decreased cell proliferation

Clinical Trial Outcomes

| Cancer Type / Trial | Dosing Regimen | Key Efficacy Endpoints |

|---|

| Unresectable HCC (Phase II) [5] | 1400 mg/m² IV, Days 1-5 every 3 weeks | Partial Response (PR): 2.4% Stable Disease (SD): 45.2% Median PFS: 2.64 months Median OS: 6.60 months | | Myeloid Neoplasms (Phase I) with Azacitidine [6] | this compound 1000 mg/m² + AZA 75 mg/m², Days 1-5 every 28 days | Recommended Phase II dose established; Clinical activity observed (18/56 responses); Significant MDR1 upregulation in combination arm |

Key Experimental Protocols

For researchers, key methodological details from the studies provide a framework for investigating this compound.

In Vitro Cell Viability and Proliferation Assay

- Cell Lines: Human bladder carcinoma lines (5637, T24, J82, RT4) maintained in DMEM with 10% FBS [3].

- Procedure: Cells seeded in 96-well plates, allowed to attach for 24 hours, then exposed to this compound (1–10 µM) for 48 hours [3].

- Viability Measurement: Cell proliferation assessed using the WST-1 tetrazolium salt cleavage assay. Absorbance measured to determine growth inhibition and calculate IC₅₀ [3].

In Vivo Efficacy Study in Transgenic Model

- Animal Model: Homozygous UPII-Ha-ras mice with established superficial bladder cancer [3].

- Randomization & Dosing: Mice randomized into treatment (n=10) and control (n=10) groups at 3 months of age. Treated group received this compound (100 mg/kg, IP) daily for 5 days per week over 3 weeks; control group received vehicle alone [3].

- Endpoints & Analysis: Primary endpoint was bladder weight. Secondary assessments included hematuria monitoring, immunohistochemistry for p21 and Ki67, and gene expression profiling via microarray [3].

Pharmacodynamic Gene Expression Analysis

- Sample Collection: Bone marrow aspirates obtained pretreatment and on day 5 of cycle 1 [6].

- qRT-PCR Method: Quantitative real-time PCR performed on genes of interest (e.g., p21, MDR1, p15INK4B) using transcript-specific primers and probes. Transcript copy number was normalized to the endogenous control gene ABL1 [6].

Future Research and Biomarkers

Research continues to identify predictive biomarkers. HR23B expression was associated with higher disease stabilization rates in HCC patients (58% vs 14%, p=0.036), suggesting its potential as a predictive biomarker for this compound response [5].

References

- 1. Anticancer clinical efficiency and stochastic mechanisms of this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Epigenetic Modifiers in Cancer Therapy: Unlocking New ... [oncodaily.com]

- 3. The histone deacetylase inhibitor this compound (PXD101) suppresses... [translational-medicine.biomedcentral.com]

- 4. Efficacy of HDAC Inhibitors this compound and Panobinostat ... [pmc.ncbi.nlm.nih.gov]

- 5. Epigenetic Therapy Using this compound for Patients With ... [pmc.ncbi.nlm.nih.gov]

- 6. A Phase I and Pharmacodynamic Study of the Histone ... - PMC [pmc.ncbi.nlm.nih.gov]

Belinostat Pharmacokinetic & Metabolic Profile

The table below summarizes the core quantitative pharmacokinetic and metabolic parameters of belinostat.

| Parameter | Value | Context / Note |

|---|---|---|

| Approved Dosage | 1000 mg/m² over 30-min infusion on days 1-5 of a 21-day cycle [1] | For relapsed or refractory Peripheral T-Cell Lymphoma (PTCL). |

| Reduced Dosage (UGT1A1*28/*28) | 750 mg/m² [1] | Recommended by the FDA-approved label. |

| Half-life (t₁/₂) | 1.1 hours [1] [2] | Short elimination half-life. |

| Volume of Distribution | 409 ± 76.7 L [2] | |

| Clearance | 1240 mL/min [2] | |

| Protein Binding | 92.9% - 95.8% [2] | |

| Primary Metabolic Pathway | Glucuronidation by UGT1A1 [1] [3] [4] | Dominant pathway; UGT1A1*28 & *60 alleles reduce function. |

| Secondary Metabolic Pathways | Glucuronidation by UGT2B7, UGT1A3, UGT2B4; Metabolism by CYP2A6, CYP2C9, CYP3A4 [1] [4] | Forms this compound amide and this compound acid [1]. |

| Primary Excretion Route | Urine (≈40% of dose) [2] | Mostly as metabolites; <2% as unchanged parent drug [2]. |

Impact of UGT1A1 Pharmacogenomics

Polymorphisms in the UGT1A1 gene significantly alter the pharmacokinetics and toxicity profile of this compound. The key variant alleles and their clinical implications are summarized below.

| Variant Allele | Functional Impact | Clinical Consequences & Dosing Implications |

|---|

| UGT1A1*28 (rs8175347) | Reduced function promoter variant (additional TA repeat); associated with Gilbert syndrome [1] [5]. | Increased AUC & t₁/₂ [6] [5]. Increased toxicity risk: Grades 3-4 thrombocytopenia [6] [5]. FDA recommendation: Reduce starting dose to 750 mg/m² for 28/28 homozygous patients [1]. | | UGT1A1*60 (rs4124874, 3279T>G) | Reduced function variant in linkage disequilibrium with 28 [5]. | Increased AUC & t₁/₂ (similar to *28) [6] [5]. Increased toxicity risk: Grades 3-4 thrombocytopenia [6] [5]. Research suggestion: Dose adjustment also necessary [6] [5]. | | UGT1A1\6 (rs4148323, 211G>A) | Reduced function allele common in Asian populations [5]. | Clinical data on this compound is more limited; known to impair glucuronidation of other drugs like irinotecan [5]. |

The relationship between genotype, pharmacokinetics, and clinical outcomes can be visualized as follows:

Relationship between UGT1A1 genotype and this compound clinical outcomes.

Experimental Protocols for Key Assays

Here are the detailed methodologies from pivotal studies investigating this compound's metabolism and pharmacogenomics.

Pharmacokinetic & Glucuronidation Assay

- Objective: To characterize the pharmacokinetics of this compound and identify its main metabolite in liver cancer patients [3].

- Procedure:

- Dosing & Sampling: Patients received this compound via 30-minute IV infusion (600-1400 mg/m²). Blood samples were collected at pre-dose and multiple time points post-infusion (e.g., 15 min, 30 min, 1h, 2h, 3h, 5h, 24h) [3].

- Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis [3].

- Analytical Method: Concentrations of this compound and its glucuronide metabolite were quantified using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). The mass spectrometer was operated in positive ion mode, monitoring specific mass transitions for this compound glucuronide (m/z 495>93) with vorinostat glucuronide as an internal standard [3].

- Metabolite Identification: Metabolite screening was performed using HPLC-UV at 268 nm. The this compound glucuronide metabolite was isolated from human plasma using a fraction collector, and its structure was confirmed via LC-MS/MS and HPLC-UV analysis [3].

UGT Enzyme Kinetic Characterization

- Objective: To identify the specific UGT enzymes responsible for this compound glucuronidation and determine their kinetics [4].

- Procedure:

- Enzyme Sources: A panel of 12 recombinant human UGT enzymes (UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, 2B17) and human liver microsomes (HLMs) from 37 donors were used [4].

- Incubation: this compound was incubated with enzyme preparations and the cofactor UDP-glucuronic acid [4].

- Kinetic Analysis: The rate of glucuronide formation was measured. Kinetic parameters (Km, Vmax) were derived by fitting the data to appropriate models (e.g., Michaelis-Menten, Hill equation) [4].

- Inhibition & Correlation Studies: Chemical inhibitors (e.g., emodin for UGT1A1; quinidine for UGT2B7) were used to confirm the role of specific enzymes. Activity was also correlated with the glucuronidation of known probe substrates (e.g., β-estradiol for UGT1A1; zidovudine for UGT2B7) [4].

Genotyping & Clinical Correlation Analysis

- Objective: To evaluate the effects of UGT1A1 polymorphisms on this compound pharmacokinetics, pharmacodynamics (protein acetylation), and toxicities in a clinical trial [5].

- Procedure:

- Trial Design: Patients received this compound via a 48-hour continuous IV infusion in combination with cisplatin and etoposide [5].

- Genotyping: Patients were genotyped for UGT1A1\28, *UGT1A1\60, and *UGT1A1\6* using fragment analysis or direct sequencing [5].

- PK/PD Analysis: this compound plasma concentrations were measured by UPLC-MS/MS. Global protein lysine acetylation (AcK) in peripheral blood mononuclear cells (PBMCs) was used as a pharmacodynamic biomarker and measured by multiparametric flow cytometry [5].

- Statistical Analysis: Associations between genotype and PK parameters, AcK fold-change, and grade 3-4 toxicities (e.g., thrombocytopenia) were tested using the Jonckheere-Terpstra test for trend (continuous data) and the exact Cochran-Armitage trend test (categorical data) [5].

The workflow for a comprehensive pharmacogenomic study integrates these methodologies, as shown below:

Workflow for a comprehensive this compound pharmacogenomic study.

Research Gaps and Future Directions

While the role of UGT1A1 is well-established, several areas require further investigation to optimize this compound therapy:

- Definitive Dosing for UGT1A1\60*: Current data strongly suggests the need for dose adjustment for UGT1A1\60* carriers, but this has not yet been incorporated into official labeling [6] [5].

- Clinical Impact of UGT1A1\6*: The effect of the UGT1A1\6* allele, prevalent in Asian populations, on this compound disposition remains to be fully characterized clinically [5].

- Contribution of UGT2B7: The in vitro finding that UGT2B7 is an important contributor to this compound glucuronidation warrants clinical studies to determine its pharmacogenetic impact [4].

References

- 1. This compound Therapy and UGT1A1 Genotype - NCBI - NIH [ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Glucuronidation by UGT1A1 Is the Dominant Pathway of the ... [journals.plos.org]

- 4. In vitro characterization of this compound glucuronidation [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of UGT1A1 Genotype on the Pharmacokinetics, ... [pmc.ncbi.nlm.nih.gov]

- 6. Effects of UGT genotype on the 1 ... A 1 pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

Anticancer Activity Across Cancer Types

The following table summarizes the effects of belinostat in various cancer cell lines based on recent research.

| Cancer Type | Cell Line(s) Used | Key Findings | Proposed Mechanisms | Citation |

|---|

| Breast Cancer (Stem Cells) | MCF-7 | • Reduced MCF-7 cell count by 44% • Reduced CSC (CD44+/CD24-) count by 66% • IC50: 5 μM (48 hours) | Downregulation of metastasis-related genes, stem cell markers (NANOG, OCT4, SOX2), and Wnt, Notch, and Hedgehog signaling pathways [1]. | | Ovarian Cancer | SKOV3, IGROV1-R10 | • Cytostatic and apoptotic effects • Synergistic cell death with Bcl-xL or Mcl-1 inhibitors | Increased expression of pro-apoptotic proteins Bim, Puma, and Noxa; partial repression of Bcl-xL [2]. | | Lung Squamous Cell Carcinoma | H226, H2170, etc. | • Synergistic cytotoxicity with cisplatin • IC50 range: 0.5 - 5.0 μM | Downregulation of MAPK pathway; FBXO3/FBXW10 upregulation leads to proteasomal degradation of SOS [3]. | | Colon Cancer | CACO-2, SW480, SW620 | • Significant reduction in cell growth and viability | HDAC inhibition, apoptosis induction, downregulation of stem cell and proliferation markers [4]. | | Triple-Negative Breast Cancer | MDA-MB-231 | • Synergistic effect with HSP90 inhibitor 17-AAG (CI <1) • Enhanced apoptosis and inhibition of migration | RNA-seq analysis revealed significant effects on cell migration pathways [5]. |

Key Experimental Protocols

Here are the core methodologies commonly used in these this compound studies to help you replicate or design experiments.

Cell Viability and Cytotoxicity Assays

- Purpose: Determine compound toxicity and calculate IC50 values.

- Common Methods:

- XTT Assay: Cells are seeded in 96-well plates, treated with a concentration gradient of this compound (e.g., 0.25-25 µM) for 24-72 hours. After adding XTT reagent, absorbance is measured at 450 nm to determine cell viability [1].

- MTS Assay: Similar protocol to XTT; cells are incubated with MTS solution for several hours, and absorbance is read at 490 nm [3].

- MTT Assay: Following drug treatment, MTT reagent is added. The resulting formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm [4].

- Trypan Blue Exclusion: Used for direct counting of viable cells, which exclude the dye, using a hemocytometer [2].

Analysis of Apoptosis and Cell Cycle

- Purpose: Evaluate the induction of programmed cell death and cell cycle disruptions.

- Flow Cytometry:

- Apoptosis: Detection of phosphatidylserine externalization using Annexin V/propidium iodide (PI) staining.

- Cell Cycle: Cells are fixed, treated with RNase, and stained with PI. The DNA content is analyzed by flow cytometry to determine the proportion of cells in different cell cycle phases (sub-G1, G1, S, G2/M) [2].

- Western Blotting:

- Analysis of protein markers like cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved Caspase-3 to confirm apoptosis activation [3].

Cancer Stem Cell (CSC) Analysis

- Purpose: Isolate and study the effect of this compound on the CSC subpopulation.

- Method:

- Stem Cell Isolation: Treat cells with this compound, then dissociate and incubate with fluorescently labeled antibodies against CSC surface markers (e.g., CD44 and CD24).

- Fluorescence-Activated Cell Sorting (FACS): Use a FACS sorter (e.g., FACS Aria III) to isolate the specific CSC population (e.g., CD44+/CD24- for breast cancer) [1].

- Sphere Formation Assay: Confirm stem cell properties by culturing sorted CSCs in serum-free medium and observing sphere formation [1].

Gene and Protein Expression Analysis

- Purpose: Understand molecular mechanisms and pathway alterations.

- RNA Isolation and qRT-PCR:

- Extract total RNA using TRIzol reagent. Synthesize cDNA and perform quantitative PCR (qPCR) with gene-specific primers to analyze expression changes of target genes [1].

- Western Blotting:

- Resolve proteins from cell lysates using SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies. Detect signals using chemiluminescence to analyze protein levels and activation states (e.g., phosphorylated ERK) [3].

- Proteome Profiler Antibody Array:

- A membrane-based array used to simultaneously detect the relative levels of multiple phosphorylated proteins [3].

This compound's Mechanisms of Action

The anticancer effects of this compound are mediated through multiple interconnected molecular mechanisms, as shown in the pathway diagram below.

This diagram illustrates how this compound's primary HDAC inhibition leads to diverse anti-cancer effects through multiple downstream pathways [1] [2] [3].

Research Considerations and Future Directions

- Overcoming Limitations in Solid Tumors: this compound's efficacy in solid tumors is limited by its poor metabolic stability and short half-life due to rapid glucuronidation by UGT1A1 [4]. A novel prodrug, copper-bis-belinostat (Cubisbel), was designed to overcome this, showing significantly longer half-life in human liver microsomes while maintaining potent anti-cancer activity in colon cancer models [4].

- Exploring Synergistic Combinations: Research shows promise in combining this compound with other targeted agents:

References

- 1. Investigation of the effect of this compound on MCF-7 breast ... [pmc.ncbi.nlm.nih.gov]

- 2. The anticancer effect of the HDAC inhibitor this compound is ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound exerts antitumor cytotoxicity through the ubiquitin ... [pmc.ncbi.nlm.nih.gov]

- 4. Complexation of histone deacetylase inhibitor this compound to ... [link.springer.com]

- 5. 17‑AAG synergizes with this compound to exhibit a negative ... [spandidos-publications.com]

Belinostat's Impact on Gene Expression and Pathways

Belinostat is a pan-histone deacetylase inhibitor (HDACi) that targets class I, II, and IV HDAC enzymes [1]. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which promotes a more open chromatin structure and can reactivate the expression of silenced genes, including tumor suppressors [2] [3]. The subsequent tables summarize the key gene expression and pathway changes identified in recent studies.

Table 1: Key Pathways and Gene Expression Changes from Recent Transcriptomic Analyses

| Cancer Model | Key Downregulated Pathways / Biological Processes | Specific Gene/Protein Expression Changes | Citation |

|---|---|---|---|

| Colon Cancer Cell Lines (CACO-2, SW480, SW620) | Signaling pathways, Metabolic pathways [4] | Downregulation controlled by master regulators: VEGFA, ERBB2, DUSP2 (specific to copper-bis-belinostat prodrug) [4] | [4] |

| Glioblastoma Stem Cells (GSCs) | G2/M transition of the mitotic cell cycle, PI3K-Akt-mTOR signaling pathway [5] | Suppression of phosphorylated CDK1, Cyclin B1, and phosphorylated Akt [5] | [5] |

Table 2: Functional Consequences of Pathway Alterations

| Observed Phenotype | Associated Mechanism | Citation |

|---|---|---|

| Cell Cycle Arrest | G2/M phase arrest mediated by suppression of the G2/M checkpoint (Cyclin B1, pCDK1) [5]. | [5] |

| Induction of Apoptosis | Significant increase in Annexin V-positive cells; mediated through reactivation of gene expression and p21WAF1 induction [5] [2]. | [5] [2] |

| Reduced Cell Proliferation | Downregulation of proliferation markers in patient-derived organoids; linked to p21WAF1 upregulation [2] [4]. | [2] [4] |

Experimental Workflow for Transcriptome Analysis

The following diagram illustrates a generalizable experimental workflow for conducting a this compound pathway analysis, synthesized from the methodologies in the cited studies.

Experimental workflow for this compound transcriptome analysis.

Key Experimental Protocols

The methodologies below are critical for replicating the findings related to the pathway analysis.

1. Cell Culture and Drug Treatment

- Cell Lines: Use relevant human cancer cell lines (e.g., patient-derived glioblastoma stem cells (GSCs), colon cancer lines like CACO-2, SW480) [5] [4].

- Culture Conditions: Maintain cells in appropriate media (e.g., DMEM, Leibovitz) supplemented with 10% FBS at 37°C and 5% CO2 [4].

- This compound Treatment: Prepare a 10 mM stock solution in DMSO. For treatment, dilute to the desired concentration (e.g., IC50 values typically in the low micromolar range) and treat cells for 24-72 hours. Use DMSO alone as a vehicle control [2] [4].

2. RNA Sequencing and Transcriptome Analysis

- RNA Extraction: Extract total RNA using a commercial kit following the manufacturer's protocol [4].

- Library Prep and Sequencing: Assess RNA purity and integrity. Prepare cDNA libraries and sequence on an appropriate platform (e.g., Illumina) [4].

- Bioinformatic Analysis: Process raw sequencing data for quality control. Map reads to a reference genome and perform differential gene expression analysis (e.g., using DESeq2). Conduct Gene Set Enrichment Analysis (GSEA) to identify significantly altered pathways (e.g., PI3K-Akt, G2/M checkpoint) [5] [4].

3. Functional Validation Assays

- Western Blotting: Isolate total protein from treated and control cells. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against proteins of interest (e.g., p-Akt, p-CDK1, Cyclin B1, p21WAF1). Use β-actin or GAPDH as a loading control [5] [2].

- Cell Cycle Analysis by Flow Cytometry: Fix cells (e.g., with 70% ethanol), treat with RNase A, and stain DNA with propidium iodide (PI). Analyze PI intensity using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases [5] [2].

- Apoptosis Assay: Stain cells with Annexin V-FITC and PI. Use flow cytometry to distinguish viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations [5].

Research Perspectives

Current evidence highlights that this compound's efficacy can be influenced by cancer type and cellular context. Research is now focusing on strategies to overcome these limitations, such as the development of copper-bis-belinostat (Cubisbel), a prodrug designed to enhance metabolic stability and efficacy in solid tumors [4].

References

- 1. New and Effective Inhibitor of Class I HDACs, Eimbinostat ... [pmc.ncbi.nlm.nih.gov]

- 2. The histone deacetylase inhibitor this compound (PXD101 ... [pmc.ncbi.nlm.nih.gov]

- 3. Epigenetic regulators in cancer therapy and progression [nature.com]

- 4. Complexation of histone deacetylase inhibitor this compound to ... [link.springer.com]

- 5. Dual molecular therapy targeting tumor cell heterogeneity ... [pmc.ncbi.nlm.nih.gov]

Detailed Protocol: LC-MS/MS Quantitation of Belinostat and its Metabolites in Human Plasma

This protocol provides a validated method for the simultaneous quantitation of belinostat and its five major metabolites (this compound glucuronide, methyl this compound, M21, M24, and M26) in human plasma, suitable for pharmacokinetic studies [1].

Materials and Reagents

- Analytes and Internal Standards: this compound (PXD101), this compound glucuronide (TP201806), methyl this compound (PX106507), M21 (this compound amide, PX118624), M24 (3-(Anilinosulfonyl)benzenecarboxylic acid, TP201859), M26 (this compound acid, PXD101-6), and internal standards [13C6]-belinostat and [D5]-M24 [1].

- Chemicals: Acetonitrile and water (HPLC grade), formic acid, and trifluoroacetic acid (TFA) [1].

- Plasma: Control human plasma obtained from whole blood centrifuged at 2000 × g for 20 minutes [1].

- Equipment: LC system (e.g., Agilent 1200 SL), tandem mass spectrometer (e.g., ABI SCIEX 4000Q), and a Waters Acquity UPLC BEH C18 column (1.7 µm, 50 × 2.1 mm) [1].

Sample Preparation (Protein Precipitation)

The sample preparation uses a protein precipitation method with internal standards [1].

- Internal Standard Solution: Add 4 µL of 0.1 mg/mL [D5]-M24 and 20 µL of 0.1 mg/mL [13C6]-belinostat to 40 mL of acetonitrile containing 40 µL of 0.01% (v/v) TFA [1].

- Precipitation: To 50 µL of plasma sample (calibrator, quality control, or unknown), add 200 µL of the internal standard solution in acetonitrile [1].

- Mixing and Centrifugation: Vigorously vortex the mixture and centrifuge to pellet the precipitated proteins.

- Collection: Transfer the supernatant to a fresh vial for LC-MS/MS analysis.

> Note on Sample Clean-up: While simple protein precipitation is used in the core protocol, please be aware that this method does not remove phospholipids from the sample. Phospholipids can cause ion suppression in the mass spectrometer and lead to reduced analytical robustness [2] [3]. For improved performance, consider using Phospholipid Removal (PLR) plates, which follow a similar workflow but incorporate a sorbent to actively capture phospholipids, providing a cleaner extract [2].

LC-MS/MS Analytical Conditions

Chromatography [1]

- Column: Waters Acquity UPLC BEH C18 (1.7 µm, 50 × 2.1 mm), maintained at 40°C.

- Mobile Phase A: 0.1% (v/v) Formic acid in acetonitrile.

- Mobile Phase B: 0.1% (v/v) Formic acid in water.

- Gradient Program:

- 0.0-3.8 min: 10% A

- 3.8-4.0 min: 10% A to 90% A

- 4.0-5.0 min: 90% A

- 5.5-5.6 min: 90% A to 10% A

- 5.6-7.0 min: 10% A (re-equilibration)

- Flow Rate: 0.5 mL/min.

- Injection Volume: Not specified in sources, but a typical volume for UPLC is 2-10 µL [2].

- Approximate Retention Times: this compound (2.9 min), this compound glucuronide (2.8 min), Methyl this compound (3.3 min), M21 (3.1 min), M24 (3.3 min), M26 (3.6 min) [4].

Mass Spectrometry [1] Detection was performed using an ABI SCIEX 4000Q mass spectrometer with electrospray ionization (ESI) in both positive and negative modes, using Multiple Reaction Monitoring (MRM). Key source parameters are listed below. The specific MRM transitions for each analyte are provided in [Table 1].

- Ion Source Parameters:

- Curtain Gas: 30

- Ion Spray Voltage: +4500 V (Positive mode) / -4500 V (Negative mode)

- Probe Temperature: 500°C

- GS1 & GS2: 30

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters [1]

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |

|---|---|---|---|---|---|

| This compound | Positive | 319.1 | 93.0 | 60 | 20 |

| [13C6]-Belinostat (IS) | Positive | 325.1 | 99.0 | 60 | 20 |

| This compound glucuronide | Positive | 495.3 | 319.1 | 60 | 20 |

| Methyl this compound | Positive | 333.1 | 93.0 | 60 | 20 |

| M21 | Negative | 301.1 | 92.0 | -50 | -30 |

| M24 | Negative | 278.1 | 92.0 | -50 | -30 |

| [D5]-M24 (IS) | Negative | 281.2 | 97.3 | -50 | -30 |

| M26 | Negative | 302.1 | 92.2 | -50 | -30 |

Method Validation Summary

The described method has been comprehensively validated for bioanalytical use [1]. Key performance characteristics are summarized below.

Table 2: Method Validation Data [1]

| Validation Parameter | Performance |

|---|---|

| Linear Range | 30 - 5000 ng/mL (for all six analytes) |

| Accuracy | 92.0 - 104.4% |

| Precision (CV) | < 13.7% |

| Calibration Curve | 1/x weighted linear regression |

Workflow Diagram

The diagram below summarizes the entire LC-MS/MS method workflow for this compound analysis.

Application Notes

- Metabolite Monitoring: This method is particularly valuable for clinical pharmacology studies, as it allows for simultaneous monitoring of the parent drug and its key metabolites. This is essential for understanding this compound's pharmacokinetics, especially in special populations like patients with liver dysfunction [1] [5].

- Phospholipid Removal: As noted in the sample preparation section, incorporating a Phospholipid Removal (PLR) step can significantly improve method robustness by reducing matrix effects and source contamination, thereby extending column and instrument uptime [2] [3].

- Alternative Methods: Other validated LC-MS/MS methods exist for this compound. One study used an isocratic mobile phase (0.1% formic acid-acetonitrile, 25:75 v/v) for faster separation (2.5 min runtime) of this compound alongside other HDAC inhibitors in mouse plasma, demonstrating method versatility [6].

Conclusion

This application note provides a robust and validated LC-MS/MS protocol for the quantitative analysis of this compound and its major metabolites in human plasma. The method is accurate, precise, and fit-for-purpose in supporting clinical pharmacokinetic studies and drug development programs.

References

- 1. - LC / MS assay for the quantitation of the HDAC inhibitor MS ... This compound [pmc.ncbi.nlm.nih.gov]

- 2. Improving sample preparation for LC - MS / MS analysis [news-medical.net]

- 3. column and sample LC considerations for... | myadlm.org preparation [myadlm.org]

- 4. LC–MS/MS assay for the quantitation of the HDAC inhibitor ... [sciencedirect.com]

- 5. A phase I pharmacokinetic study of this compound in patients ... [pmc.ncbi.nlm.nih.gov]

- 6. Validation of an LC-MS/MS Method for Simultaneous ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Note: Belinostat Cell Cycle Analysis in Cancer Research

Introduction to Belinostat and Epigenetic Mechanisms

This compound (trade name Beleodaq) is a pan-histone deacetylase (HDAC) inhibitor approved by the U.S. Food and Drug Administration for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). As an unsaturated hydroxamate with a sulfonamide group, this compound belongs to the class of epigenetic therapeutics that modify gene expression patterns without altering DNA sequences. The compound exerts its anticancer effects primarily through inhibition of class I, II, and IV HDAC enzymes, which play crucial roles in chromatin remodeling and gene regulation. By blocking HDAC activity, this compound promotes histone hyperacetylation, leading to chromatin relaxation and reactivation of silenced tumor suppressor genes in cancer cells [1] [2].

The imbalance between HDAC and histone acetyltransferase (HAT) activity represents a fundamental epigenetic abnormality in many cancers, resulting in compressed chromatin structure and transcriptional repression of critical regulatory genes. This compound counteracts this imbalance by indirectly promoting the accumulation of acetylated histones, which re-establishes normal gene expression patterns in malignant cells. This epigenetic reprogramming triggers multiple anti-cancer mechanisms including cell cycle arrest, apoptosis induction, and immune response modulation. The drug has demonstrated efficacy across various cancer models, including pancreatic, colon, breast, and hematological malignancies, making it a valuable tool for both basic research and translational applications in oncology [2].

Molecular Mechanisms and Key Pathways Affected by this compound

Primary Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through multiple interconnected molecular pathways that collectively disrupt cancer cell proliferation and survival. The primary mechanism involves HDAC enzyme inhibition, which leads to chromatin relaxation and subsequent reactivation of silenced tumor suppressor genes. This epigenetic reprogramming results in transcriptional activation of key regulators of cell cycle progression and apoptosis. One of the most consistently observed effects is the upregulation of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor that plays a pivotal role in cell cycle arrest at both G1/S and G2/M checkpoints. Additionally, this compound modulates the expression of cell cycle regulators including cyclin A (G2/M phase) and cyclin E1 (G1/S phase), further contributing to cell cycle arrest [2].

The apoptotic effects of this compound are mediated through both intrinsic and extrinsic pathways. The intrinsic pathway involves mitochondrial alterations characterized by upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2. This mitochondrial disruption leads to cytochrome c release and subsequent caspase activation. Simultaneously, this compound modulates the extrinsic apoptotic pathway through death receptor signaling involving Fas and TRAIL receptors, which activates caspase-8 and downstream executioner caspases. Beyond these direct effects on cancer cells, this compound also exhibits immunomodulatory properties by altering cytokine and chemokine expression profiles, thereby enhancing immune cell recruitment and activation within the tumor microenvironment [1].

Key Signaling Pathways Regulated by this compound

Table 1: Major molecular pathways affected by this compound treatment

| Pathway | Key Components | Biological Outcome | Experimental Evidence |

|---|---|---|---|

| HDAC Inhibition | Class I/II/IV HDAC enzymes | Histone hyperacetylation, chromatin relaxation | Increased acetylated histone H4 levels [3] |

| Cell Cycle Regulation | p21WAF1/CIP1, p27, cyclin A, cyclin E1 | G1/S and G2/M phase arrest | Dose-dependent p21 induction [3] [2] |

| Apoptosis Signaling | Bax/Bcl-2 ratio, caspase-3, caspase-9, PARP-1 | Mitochondrial apoptosis pathway activation | PARP-1 cleavage, caspase activation [4] [2] |

| TGFβ/PKA Pathway | TGFβRII, PKA, survivin | Survivin degradation, enhanced apoptosis | Proteasomal survivin degradation [4] |

| Oxidative Stress | Reactive oxygen species (ROS) | DNA damage, cellular stress | Not detailed in sources |

The TGFβ/PKA pathway represents another significant mechanism through which this compound exerts its anticancer effects. Research has demonstrated that this compound reactivates epigenetically silenced TGFβ receptor II (TGFβRII) in various cancer cell lines, restoring TGFβ signaling capacity. This reactivation triggers a novel TGFβ/PKA signaling cascade that leads to proteasomal degradation of survivin, a critical anti-apoptotic protein frequently overexpressed in cancer cells. The suppression of survivin occurs through dual mechanisms: initially through post-translational regulation via proteasomal degradation at early time points (2-8 hours), followed by transcriptional repression at later time points (48 hours). This coordinated downregulation of survivin significantly sensitizes cancer cells to apoptotic stimuli and enhances the overall efficacy of this compound [4].

Figure 1: this compound's primary mechanisms of action leading to cell cycle arrest and apoptosis. The diagram illustrates key pathways including HDAC inhibition, epigenetic modulation, and TGFβ/PKA signaling cascade.

Cell Cycle Analysis Protocols for this compound-Treated Cells

DNA Content Analysis Using Flow Cytometry

The DNA content analysis via flow cytometry represents a fundamental methodology for assessing this compound-induced cell cycle alterations. This protocol enables researchers to quantify the distribution of cells across different cell cycle phases (G0/G1, S, G2/M) based on stoichiometric DNA binding by fluorescent dyes. The procedure begins with harvesting this compound-treated cells, typically after 24-48 hours of exposure using concentrations in the range of 100-1000 nM, which should be optimized for specific cell lines. Cells are then washed with phosphate-buffered saline (PBS) and fixed in 70% ice-cold ethanol for at least 2 hours at -20°C. Following fixation, cells are centrifuged and resuspended in a PBS-based staining solution containing propidium iodide (PI, 50 μg/mL) and RNase A (100 μg/mL) to ensure specific DNA staining. The samples are incubated in the dark for 30 minutes at 37°C before analysis on a flow cytometer equipped with a 488 nm laser and 585/42 nm bandpass filter [3] [5].

For live cell cycle analysis, alternative DNA stains such as Hoechst 33342 or Vybrant DyeCycle reagents can be employed, which offer lower cytotoxicity and allow for subsequent cell sorting and culture. When performing data analysis, the fluorescence intensity is measured for each cell, with G0/G1 populations exhibiting 2N DNA content, G2/M populations showing 4N DNA content, and S-phase populations displaying intermediate DNA levels. It is crucial to include appropriate controls, including untreated cells and potentially cells synchronized at specific cell cycle stages, to ensure accurate phase identification and quantification. The expected outcome of this compound treatment is a dose-dependent accumulation of cells in G0/G1 and/or G2/M phases, with a corresponding reduction in S-phase population, indicating cell cycle arrest [5].

Apoptosis Analysis via Annexin V/Propidium Iodide Staining

Annexin V/propidium iodide (PI) staining provides a reliable method for quantifying this compound-induced apoptosis, allowing discrimination between early apoptotic, late apoptotic, and necrotic cell populations. The protocol initiates with harvesting both floating and adherent this compound-treated cells, typically after 24 hours of drug exposure. Cells are washed twice with cold PBS and resuspended in 1X binding buffer at a density of 1×10^6 cells/mL. Subsequently, annexin V-FITC is added to the cell suspension according to the manufacturer's recommended concentration (typically 5 μL per test), followed by incubation for 15 minutes at room temperature in the dark. Prior to flow cytometry analysis, propidium iodide (PI) is added to a final concentration of 1 μg/mL to distinguish membrane-intact from membrane-compromised cells [3].

Flow cytometric analysis is performed using a FACS LSR II system or similar instrument, with a minimum of 10,000 events collected per sample. Data analysis involves creating a dot plot of annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis), which enables identification of four distinct populations: viable cells (annexin V-/PI-), early apoptotic cells (annexin V+/PI-), late apoptotic cells (annexin V+/PI+), and necrotic cells (annexin V-/PI+). This compound treatment typically demonstrates a dose-dependent increase in both early and late apoptotic populations, confirming the pro-apoptotic effects of this HDAC inhibitor. This method can be further enhanced by including additional staining with caspase activity probes to provide complementary evidence of apoptotic pathway activation [3].

Supplementary Assays for Comprehensive Cell Cycle Analysis

Protein Expression Analysis by Immunoblotting

Immunoblotting serves as an essential complementary technique to validate this compound-induced molecular alterations at the protein level. This protocol begins with cell lysis using SDS lysis buffer (2% w/v SDS, 1 mM DTT, 10% v/v glycerol, 62.5 mM Tris-HCl pH 6.8) 24 hours after this compound treatment. The protein concentration of each sample should be determined using a bicinchoninic acid (BCA) assay to ensure equal loading. Typically, 30 μg of protein per lane is separated on a 15% SDS-polyacrylamide gel and subsequently electrotransferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature before incubation with primary antibodies [3].

Key antibodies for evaluating this compound effects include anti-acetylated histone H4 (1:75,000 dilution), anti-p21Cip1/Waf1 (1:200 dilution), anti-p27 (vendor-specified concentration), anti-cyclin A, anti-cyclin E1, and anti-survivin. Incubation with primary antibodies is performed overnight at 4°C, followed by washing and incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. Detection is achieved using enhanced chemiluminescence reagents, with anti-actin antibody serving as a loading control. Densitometric analysis of protein bands using software such as ImageJ allows for semi-quantitative comparison of expression levels between treatment conditions. Expected results include increased acetylated histone H4 and p21 expression, along with decreased survivin and cyclin levels in this compound-treated samples compared to untreated controls [3] [4].

Cell Viability and Proliferation Assessment

MTT assay provides a straightforward method for evaluating this compound's effects on cell viability and metabolic activity. Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours before this compound treatment. The drug is applied across a concentration range (typically 25-1000 nM) for 48 hours, with PBS-treated cells serving as negative controls. Following treatment, 10 μL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C. The formazan crystals formed by viable cells are subsequently solubilized with acidic isopropanol, and the optical density is measured at 570 nm using a microplate reader. The results are expressed as percentage viability relative to untreated controls, allowing for calculation of IC50 values for different cell lines [3].

Table 2: this compound efficacy across different cancer models

| Cancer Type | Cell Line/Model | Key Findings | Experimental Conditions |

|---|---|---|---|

| Pancreatic Cancer | T3M4, AsPC-1, Panc-1 | Significant in vitro and in vivo growth inhibition; enhanced gemcitabine efficacy | 100-1000 nM for 48h [3] |

| Colon Cancer | FET, CBS, GEO | TGFβRII re-expression; survivin downregulation via TGFβ/PKA pathway | 500 nM; 2-48h treatment [4] |

| Triple-Negative Breast Cancer | MDA-MB-231 | Synergy with HSP90 inhibitor 17-AAG; enhanced apoptosis and migration suppression | Combination studies [6] |

| Peripheral T-Cell Lymphoma | Clinical trials | FDA-approved indication; 1000 mg/m² IV days 1-5 every 21 days | Clinical dosage [7] |

| Colon Cancer | CACO-2, SW480, SW620 | Enhanced metabolic stability with copper complex (Cubisbel) | 0.3-10 μM range [8] |

Experimental Data and Research Findings

Quantitative Assessment of this compound Effects

Research across multiple cancer models has generated substantial quantitative data regarding this compound's effects on cell cycle progression and apoptosis induction. In pancreatic cancer models (T3M4, AsPC-1, and Panc-1 cell lines), this compound treatment resulted in dose-dependent growth inhibition with significant effects observed at concentrations as low as 100 nM. Flow cytometric analysis revealed a marked increase in apoptotic cells, with the apoptotic effect of gemcitabine further enhanced when combined with this compound. Immunoblot analysis demonstrated increased expression of acetylated histone H4 and p21Cip1/Waf1, confirming the epigenetic mechanisms and cell cycle regulatory effects of this compound. In vivo studies using xenograft mouse models showed that this compound administration (0.1 mg/g, 5× weekly) significantly reduced tumor volumes, which correlated with inhibition of cell proliferation as assessed by Ki-67 immunohistochemistry [3].

In colon cancer models, this compound exhibited a unique mechanism involving reactivation of TGFβ signaling through induction of TGFβRII expression. This pathway activation led to protein kinase A (PKA) activation and subsequent proteasomal degradation of survivin, a critical anti-apoptotic protein. Researchers observed that this compound-mediated survivin downregulation occurred through two distinct temporal mechanisms: early post-translational regulation via proteasomal degradation (within 2-8 hours) and later transcriptional repression (after 48 hours). This coordinated regulation significantly enhanced apoptosis in colon cancer cells. Furthermore, studies with a novel copper complex of this compound (Cubisbel) demonstrated improved metabolic stability while maintaining the parent drug's HDAC inhibitory activity, suggesting a promising approach to overcome this compound's pharmacokinetic limitations in solid tumors [4] [8].

Combination Therapy Strategies

Combination approaches with this compound have demonstrated enhanced efficacy across various cancer models. In triple-negative breast cancer (MDA-MB-231 cells), the combination of this compound with the HSP90 inhibitor 17-AAG resulted in synergistic effects on proliferation inhibition and apoptosis induction. RNA sequencing analysis revealed that this combination most significantly affected pathways associated with cell migration, and functional assays confirmed superior suppression of MDA-MB-231 cell migration compared to single-agent treatments. The combination index values for this drug combination were consistently below 1, indicating true synergistic interaction. Similarly, in pancreatic cancer models, this compound enhanced the efficacy of gemcitabine, a standard chemotherapeutic agent, suggesting potential clinical utility for combination regimens [6].

Figure 2: Experimental workflow for cell cycle and apoptosis analysis following this compound treatment. The diagram outlines the parallel pathways for DNA content analysis using fixed cells and apoptosis assessment in live cells.

Technical Considerations and Optimization Guidelines

Practical Implementation Notes

Successful implementation of this compound cell cycle analysis requires careful attention to several technical aspects. Cell line selection significantly influences experimental outcomes, as different cancer types exhibit varying sensitivity to this compound. Pancreatic (T3M4, AsPC-1, Panc-1), colon (FET, CBS, GEO, CACO-2, SW480, SW620), and breast cancer (MDA-MB-231, MCF-7) cell lines have been extensively characterized in this compound studies. The optimal this compound concentration typically ranges from 100-1000 nM, with treatment duration of 24-48 hours for cell cycle analysis, though these parameters should be determined empirically for each model system. It is essential to include proper controls, including vehicle-treated (DMSO or PBS) cells and potentially positive controls for cell cycle arrest (e.g., serum starvation for G0/G1 arrest or nocodazole for G2/M arrest) to validate experimental conditions [3] [4] [6].

Conclusion

This compound represents a promising epigenetic therapeutic agent with demonstrated efficacy across various cancer models through mechanisms involving cell cycle arrest and apoptosis induction. The protocols outlined in this application note provide comprehensive methodologies for investigating these anticancer effects, with flow cytometric analysis of DNA content and apoptosis serving as cornerstone techniques. When properly implemented with appropriate controls and validation methods, these approaches yield robust, quantifiable data on this compound's mechanisms of action. The continuing development of this compound derivatives with improved metabolic stability, along with innovative combination strategies, holds significant promise for expanding the clinical utility of this HDAC inhibitor in cancer therapeutics.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Anticancer clinical efficiency and stochastic mechanisms of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental in vivo and in vitro treatment with a new histone... [bmccancer.biomedcentral.com]

- 4. Histone Deacetylase Inhibitor this compound Represses ... [pmc.ncbi.nlm.nih.gov]

- 5. Assays | Thermo Fisher Scientific - US Cell Cycle Analysis [thermofisher.com]

- 6. 17‑AAG synergizes with this compound to exhibit a negative ... [spandidos-publications.com]

- 7. Dosage Guide + Max Dose, Adjustments - Drugs.com this compound [drugs.com]

- 8. Complexation of histone deacetylase inhibitor this compound to ... [link.springer.com]

Application Note: Evaluating Belinostat in a Transgenic Mouse Model of Superficial Bladder Cancer

Belinostat Combination Therapies: Application Note & Protocols

Belinostat (PXD101), a pan-histone deacetylase inhibitor (HDACi), demonstrates enhanced antitumor activity and manageable safety profiles when combined with conventional chemotherapies. This application note summarizes clinical findings and experimental methodologies from recent trials investigating this compound combinations in thymic epithelial tumors (TETs) and peripheral T-cell lymphoma (PTCL), along with insights into synergistic mechanisms from preclinical studies.

Clinical Trial Data and Efficacy

The table below summarizes efficacy outcomes from key clinical studies of this compound combination therapies:

| Cancer Indication | Combination Regimen | Study Phase | Patient Population | Objective Response Rate (ORR) | Key Efficacy Findings |

|---|

| Thymic Epithelial Tumors (TET) [1] | this compound + PAC (Cisplatin, Doxorubicin, Cyclophosphamide) | Phase I/II | 26 patients (12 Thymoma, 14 Thymic Carcinoma) | Thymoma: 64% Thymic Carcinoma: 21% | Association between Treg/CD8+ T-cell declines and improved PFS/response [1] | | Peripheral T-Cell Lymphoma (PTCL) [2] | this compound + CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) | Phase I | 23 patients (previously untreated) | 86% (at MTD) Complete Response (CR): 71% | MTD same as single-agent (1000 mg/m² Days 1-5); high relative dose intensity (98%) [2] |

Safety and Tolerability Profile

The safety profile of this compound combinations is characterized by manageable hematologic and gastrointestinal adverse events.

| Adverse Event (AE) Category | Most Common AEs | Management Strategies |

|---|---|---|

| Hematologic | Grade 4 neutropenia, thrombocytopenia, febrile neutropenia [1] [2] | Prophylactic G-CSF per ASCO guidelines; dose modifications [2] |

| Non-Hematologic | Nausea, diarrhea, vomiting, fatigue [1] [2] | Standard antiemetic prophylaxis; supportive care |

| Serious AEs (SAEs) | Reported in 43% of PTCL patients (e.g., febrile neutropenia, pyrexia) [2] | Close monitoring and protocol-specified interventions |

Experimental Protocols and Methodologies

Clinical Trial Protocol: this compound + PAC for TETs

- Patient Eligibility: Adults with histologically confirmed, advanced (Masaoka stage III/IV) TETs, ECOG PS 0-1, and adequate organ function [1].

- Dosage and Administration:

- Treatment Cycle: Repeated every 21 days for up to 6 cycles [1].

- Dose-Limiting Toxicity (DLT): Defined by Grade 3 nausea/diarrhea and Grade 4 neutropenia/thrombocytopenia at 2000 mg/m² this compound, establishing 1000 mg/m² as the MTD [1].

Clinical Trial Protocol: this compound + CHOP for PTCL

- Patient Eligibility: Adults with newly diagnosed, previously untreated PTCL, measurable disease, and adequate hematologic/hepatic/renal function [2].

- Dosage and Administration:

- Treatment Cycle: Repeated every 21 days for up to 6 cycles [2].

- MTD Determination: 1000 mg/m² this compound on Days 1-5 with standard CHOP [2].

Preclinical Synergy Assay: this compound + 17-AAG in TNBC

- Cell Lines: Triple-negative breast cancer (TNBC) MDA-MB-231 and BT549 cells [3].

- Compounds: this compound (HDAC6i) and 17-AAG (HSP90 inhibitor) [3].

- Viability Assay: Cells treated with serial compound dilutions; viability measured at 72h via CellTiter-Glo Luminescent assay [3].

- Synergy Calculation: Combination Index (CI) calculated using CompuSyn software. CI < 1 indicates synergism [3].

- Migration Assay: Wound-healing assay to investigate anti-migration effects of the combination [3].

- RNA Sequencing: RNA-seq and KEGG pathway analysis to investigate synergistic mechanisms [3].

Proposed Mechanisms of Action

The efficacy of this compound in combination therapies stems from targeting multiple pathways and leveraging synergistic interactions.

Diagram 1: Mechanism of this compound synergy with chemotherapy and HSP90 inhibitors. This compound-mediated HDAC inhibition enhances chemotherapy effects and combines with HSP90 inhibitors for amplified anti-tumor activity.

Pharmacodynamic & Biomarker Assessments

- Immunomodulatory Effects: In TET trials, this compound combination led to declines in regulatory T cells (Tregs) and exhausted TIM-3+ CD8+ T cells, which correlated with improved response and PFS [1].

- Pharmacokinetics (PK): this compound PK parameters remain consistent when co-administered with chemotherapy, indicating no significant drug-drug interactions [1] [2].

Discussion and Future Directions

Clinical data establishes that this compound combines safely with PAC and CHOP chemotherapy, demonstrating significant antitumor activity in TETs and PTCL [1] [2]. The immunomodulatory effects on T-cell populations provide a strong rationale for further exploration in immuno-oncology. Preclinical findings in TNBC suggest promising avenues for novel non-chemotherapy combinations targeting HDAC6-HSP90 axis [3].

Future work should focus on validating biomarkers of response, optimizing scheduling, and exploring synergies with immunotherapy agents.

References

Belinostat Preparation & Administration Summary

| Parameter | Specification |

|---|---|

| Recommended Dosage | 1000 mg/m² [1] |

| Infusion Volume | 250 mL of 0.9% Sodium Chloride [1] |

| Standard Infusion Time | 30 minutes [1] |

| Extended Infusion Time | 45 minutes (if infusion site pain occurs) [1] |

| In-line Filter | 0.22 micron [1] |

| Reconstitution Solvent | 9 mL of Sterile Water for Injection per 500 mg vial [1] |

| Reconstituted Concentration | 50 mg/mL [1] |

| Storage (Reconstituted Vial) | Up to 12 hours at room temperature (15°C to 25°C / 59°F to 77°F) [1] |

| Storage (Infusion Bag) | Up to 36 hours at room temperature (including infusion time) [1] |

Detailed Experimental Protocol

1. Reconstitution

- Aseptically add 9 mL of Sterile Water for Injection into each 500 mg this compound vial [1].

- Swirl the vial gently until no visible particles remain. Do not shake aggressively. This yields a clear solution with a concentration of 50 mg/mL [1].

- If not used immediately, the reconstituted solution in the vial can be stored for up to 12 hours at room temperature (15°C to 25°C) [1].

2. Dose Calculation & Dilution

- Calculate the required volume of the reconstituted solution (50 mg/mL) based on the patient's Body Surface Area (BSA) and the prescribed dose [1].

- Aseptically withdraw this volume and transfer it to an infusion bag containing 250 mL of 0.9% Sodium Chloride Injection [1].

- The diluted solution in the infusion bag is stable for up to 36 hours at room temperature, which includes the infusion time [1].

3. Pre-Administration Checks

- Visually inspect the final solution in the infusion bag for any particulate matter or cloudiness. Do not use if these are observed [1].

- Prime the intravenous infusion set and attach a 0.22-micron in-line filter [1].

4. Administration

- Infuse the total volume intravenously over 30 minutes [1].

- Closely monitor the patient for any adverse effects, particularly infusion site reactions. If infusion site pain or other related symptoms occur, the infusion time may be extended to 45 minutes [1].

Mechanism of Action & Research Context

This compound is a histone deacetylase (HDAC) inhibitor. Its anti-cancer effects extend beyond its approved use for Peripheral T-Cell Lymphoma (PTCL). Research indicates it also targets cancer stem cells (CSCs), which are often responsible for tumor recurrence and metastasis [2].

A study on MCF-7 breast cancer cells demonstrated that this compound treatment significantly reduces the population of CD44+/CD24- cancer stem cells. The experimental workflow and its effects on key signaling pathways are illustrated below.

Associated Experimental Findings:

- CSC Analysis: After treatment, Cancer Stem Cells (CSCs) were isolated using Fluorescence-Activated Cell Sorting (FACS) based on the CD44+/CD24- surface markers [2].

- Gene Expression Analysis: Total cellular RNA was isolated (e.g., using TRIzol reagent), and cDNA was synthesized. Quantitative Polymer Chain Reaction (qPCR) was performed to analyze expression changes in genes related to metastasis and stemness [2].

- Key Result: this compound treatment led to a 66% reduction in the MCF-7 CD44+/CD24- CSC count and reduced the expression of genes in the Wnt, Notch, and Hedgehog signaling pathways, which are critical for CSC self-renewal [2].

Critical Safety & Handling Notes

- Hazardous Drug: this compound requires special handling and disposal procedures per institutional guidelines for cytotoxic drugs [1].

- Dosage Adjustments: Dosage must be modified for patients with moderate hepatic or renal impairment, reduced to 500 mg/m². Avoid use in patients with severe impairment [3] [1].

- Drug Interactions: Concomitant use with UGT1A1 inhibitors should be avoided. If co-administration is unavoidable, the this compound dose must be reduced [3] [1].

References

Protocol for Hematologic Toxicity Monitoring & Dose Adjustment

Routine monitoring of complete blood counts (CBC) is mandatory. Blood counts should be obtained before initiating therapy and then monitored weekly during treatment [1] [2]. Dose adjustments are based on nadir blood cell counts from the previous treatment cycle [2].

The following table outlines the specific dose modification criteria and actions for managing hematologic toxicity.

| Toxicity Grade (Based on Nadir from Prior Cycle) | Action | Dosage upon Resumption |

|---|

| ANC < 0.5 x 10⁹/L with any platelet count OR Platelets < 25 x 10⁹/L with any ANC | Withhold belinostat therapy. | Reduce dose by 25% once ANC ≥ 1.0 x 10⁹/L and platelets ≥ 50 x 10⁹/L [2]. | | ANC 0.5 - 1.0 x 10⁹/L and/or Platelets 25 - 50 x 10⁹/L | Withhold this compound therapy. | Resume at the same dose once ANC ≥ 1.0 x 10⁹/L and platelets ≥ 50 x 10⁹/L [2]. | | Recurrence of ANC < 0.5 x 10⁹/L and/or platelets < 25 x 10⁹/L after two prior dose reductions | Permanently discontinue this compound [2]. | — |

This protocol is visualized in the workflow below for clinical decision-making.

Background & Clinical Context of Hematologic Toxicity

This compound is an intravenous histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) [2] [3]. While its overall hematologic toxicity profile is considered comparatively favorable, thrombocytopenia, leukopenia, and anemia are known class effects that require vigilant management [4] [1].

- Incidence in Pivotal Trial: In the key BELIEF trial, the incidence of grade 3/4 hematologic toxicities was relatively low. Thrombocytopenia of any grade occurred in 16% of patients (grade 3/4: 7%), and anemia occurred in 32% of patients (grade 3/4: 11%) [2]. Another analysis of 129 patients reported an overall low rate of grade 3/4 hematologic toxicity at 6.4% [4].

- Serious Risks: Despite the generally low incidence, serious adverse reactions can occur. The prescribing information warns that this compound can cause severe thrombocytopenia, leukopenia, and anemia, and that serious, sometimes fatal, infections including pneumonia and sepsis have been reported [1]. This underscores the necessity of proactive dose management.

Pharmacogenetic & Hepatic Impairment Considerations

Individual patient factors can influence this compound exposure and toxicity risk, necessitating pre-emptive dose adjustments.

UGT1A1 Genotype-Guided Dosing this compound is predominantly metabolized by the liver enzyme UGT1A1 [5]. Patients who are homozygous for the UGT1A1*28 allele are considered "impaired metabolizers" and have reduced clearance of the drug, leading to higher systemic exposure [5] [2].

- Recommended Action: For these patients, the initial dose should be reduced to 750 mg/m² instead of the standard 1000 mg/m² [2]. Population pharmacokinetic modeling supports doses of 400-600 mg/m²/24h for impaired metabolizers to achieve exposure equivalent to standard doses in normal metabolizers [5].

Hepatic Impairment Since this compound is metabolized by the liver, dosing must be modified for patients with pre-existing liver dysfunction [6].

| Hepatic Impairment Level (Based on Bilirubin) | Recommended Dosage |

|---|---|

| Moderate (total bilirubin >1.5 to 3x ULN, any AST) | Reduce this compound dosage [1]. |

| Severe (total bilirubin >3x ULN) | Avoid use of this compound [1]. |

Detailed Drug Administration & Reconstitution Protocol

For experimental and clinical use, strict adherence to the following preparation and administration protocol is required.

Reconstitution & Dilution [2]

- Reconstitute the 500 mg this compound lyophilized powder vial with 9 mL of sterile water for injection. Swirl to dissolve, yielding a 50 mg/mL solution.

- Inspect the reconstituted solution for particulates and discoloration.

- Withdraw the required dose from the vial.

- Dilute the dose into a 250 mL infusion bag of 0.9% sodium chloride injection.

- Stability: The reconstituted solution can be stored at 15-25°C for up to 12 hours. The final diluted solution is stable for up to 36 hours at 15-25°C (including infusion time).

Administration [2]

- Infusion: Administer this compound as an intravenous infusion over 30 minutes.

- Filter: The infusion must be administered through a 0.22 micron inline filter.

- Schedule: The standard regimen is daily infusion on Days 1-5 of a 21-day cycle. Cycles are repeated until disease progression or unacceptable toxicity.

Notes on Non-Hematologic Toxicity & Future Directions

- GI Toxicity Management: Nausea (42%), vomiting (29%), and diarrhea (23%) are common. Prophylactic and supportive use of antiemetic and antidiarrheal medications is recommended [1] [2]. For prolonged (>7 days) grade 3/4 GI toxicity despite management, follow the same dose modification protocol (withhold, then reduce by 25% upon resolution) [2].

- Innovative Formulations: Research is exploring novel delivery systems to improve the drug's therapeutic window. One study developed This compound-loaded human serum albumin nanoparticles (BHNPs), which demonstrated prolonged circulation, reduced cytotoxicity to normal peripheral blood mononuclear cells, and significantly mitigated thrombocytopenia in vivo compared to the free drug [7].

References

- 1. dose modifications [beleodaq.com]

- 2. This compound: uses, dosing, warnings, adverse events, ... [oncologynewscentral.com]

- 3. This compound (Beleodaq) - Medical Clinical Policy Bulletins [aetna.com]

- 4. Hematologic toxicity is rare in relapsed patients treated with ... [pmc.ncbi.nlm.nih.gov]

- 5. UGT1A1 genotype-dependent dose adjustment of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. A phase I pharmacokinetic study of this compound in patients ... [pmc.ncbi.nlm.nih.gov]

- 7. Improving the thrombocytopenia adverse reaction of ... [dovepress.com]

Comprehensive Application Notes and Protocols for Validated LC-MS/MS Bioanalytical Method for Quantitation of Belinostat and Its Five Major Metabolites in Human Plasma

Introduction

Belinostat is a histone deacetylase (HDAC) inhibitor that has been approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) and is being evaluated in various combination therapies for other cancers. Bioanalytical method validation is a critical requirement in pharmaceutical development, establishing through documented evidence that the method meets predefined acceptance criteria for its intended purpose. The FDA guidance requires thorough validation of bioanalytical methods to ensure reliability, accuracy, and precision of data generated for pharmacokinetic studies. This application note describes a fully validated LC-MS/MS method for the simultaneous quantitation of this compound and its five major metabolites in human plasma, which has been successfully applied to clinical samples from patients receiving this compound at 400 mg/m² intravenous dose.

The validation approach follows FDA criteria for bioanalytical method validation, with demonstrated parameters including accuracy, precision, selectivity, sensitivity, linearity, and stability. The method utilizes LC-MS/MS detection with both electrospray positive and negative mode ionization to optimally detect all six analytes, providing the necessary sensitivity and specificity for clinical pharmacokinetic studies. This validated method serves as an essential tool for ongoing investigations of this compound pharmacology in liver dysfunction studies and combination therapy trials [1].

Method Summary

This validated method allows for the simultaneous quantitation of this compound and five major metabolites from only 0.05 mL of human plasma, making it suitable for pediatric and other volume-limited pharmacokinetic studies. After simple protein precipitation, chromatographic separation is achieved using a Waters Acquity BEH C18 column with a linear gradient of 0.1% formic acid in acetonitrile and water. Detection employs an ABI 4000Q mass spectrometer with both electrospray positive and negative mode ionization to optimize sensitivity for all analytes.

The method has been validated over the range of 30 to 5000 ng/mL for all six analytes, covering the expected therapeutic concentrations. The validation demonstrated acceptable accuracy (92.0-104.4%) and precision (CV <13.7%), fulfilling all FDA criteria for bioanalytical method validation. The method has been successfully applied to patient samples following this compound administration at 400 mg/m² IV dose, proving its suitability for clinical pharmacokinetic studies [1].

Table 1: Analytical Method Performance Characteristics

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linear Range | 30-5000 ng/mL (all analytes) | R² > 0.99 |

| Accuracy | 92.0-104.4% | 85-115% |

| Precision (CV) | <13.7% | <15% |

| Sample Volume | 0.05 mL human plasma | - |

| Chromatography | Waters Acquity BEH C18 column | Peak symmetry <2.0 |

| Mass Spectrometer | ABI 4000Q | Stable signal intensity |

Experimental Procedures

Sample Preparation Protocol

The sample preparation employs a straightforward protein precipitation method that provides excellent recovery while minimizing matrix effects. The protocol requires only 50 μL of human plasma, making it suitable for studies with limited sample availability. All steps should be performed at room temperature unless otherwise specified.

- Step 1: Pipette 50 μL of human plasma sample into a clean microcentrifuge tube

- Step 2: Add 3 volumes (150 μL) of acetonitrile containing internal standard

- Step 3: Vortex mix vigorously for 30 seconds to ensure complete protein precipitation

- Step 4: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins

- Step 5: Transfer 100 μL of supernatant to a clean autosampler vial

- Step 6: Inject 5-10 μL onto the LC-MS/MS system for analysis

The protein precipitation efficiency should be evaluated during method validation by analyzing blank plasma samples from at least six different sources. The extraction recovery for each analyte should be consistent and reproducible, with CV values not exceeding 15%. The internal standard should be stable in the precipitation solution for at least 24 hours at room temperature [1].